butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride
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Overview
Description
Butyl 2-[2-[2-[[2-hydroxy-4-(N’-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-[2-[2-[[2-hydroxy-4-(N’-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core phenyl structure, followed by the introduction of sulfonylamino and hydroxycarbamimidoyl groups. The final steps involve the addition of butyl and acetate groups, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-[2-[2-[[2-hydroxy-4-(N’-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxy and sulfonyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxycarbamimidoyl group to an amine.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, butyl 2-[2-[2-[[2-hydroxy-4-(N’-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology
In biological research, this compound may be used to study the effects of sulfonyl and hydroxycarbamimidoyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with enzymes and receptors.
Medicine
In medicine, butyl 2-[2-[2-[[2-hydroxy-4-(N’-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new drugs.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of butyl 2-[2-[2-[[2-hydroxy-4-(N’-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl and sulfonyl groups play a crucial role in these interactions, potentially leading to the modulation of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Butyl 2-[2-[2-[[2-hydroxy-4-(N’-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of both sulfonyl and hydroxycarbamimidoyl groups allows for diverse chemical transformations and interactions with biological targets, setting it apart from similar compounds.
Properties
Molecular Formula |
C28H34ClN3O9S2 |
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Molecular Weight |
656.2 g/mol |
IUPAC Name |
butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride |
InChI |
InChI=1S/C28H33N3O9S2.ClH/c1-3-4-15-39-27(33)18-40-24-17-20(22-7-5-6-8-25(22)41(2,35)36)10-9-19(24)13-14-30-42(37,38)26-12-11-21(16-23(26)32)28(29)31-34;/h5-12,16-17,30,32,34H,3-4,13-15,18H2,1-2H3,(H2,29,31);1H |
InChI Key |
FAEDCCJGHHOOEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=C(C=CC(=C1)C2=CC=CC=C2S(=O)(=O)C)CCNS(=O)(=O)C3=C(C=C(C=C3)C(=NO)N)O.Cl |
Origin of Product |
United States |
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